7-(Trifluoromethyl)indoline
Overview
Description
7-(Trifluoromethyl)indoline is a chemical compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to the indoline structure. Indoline itself is a heterocyclic organic compound, closely related to indole, and is known for its diverse applications in organic synthesis and medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Direct Trifluoromethylation: One common method involves the direct introduction of the trifluoromethyl group to the indoline core. This can be achieved using reagents like trifluoromethyltrimethylsilane (TMS-CF₃) in the presence of a suitable catalyst.
Electrophilic Trifluoromethylation: This method involves the use of electrophilic trifluoromethylating agents such as trifluoromethanesulfonyl chloride (TfCl) to introduce the trifluoromethyl group.
Radical Trifluoromethylation: This approach uses radical initiators to generate trifluoromethyl radicals, which then react with the indoline core.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties and applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Indole-3-carboxylic acids, indole-3-aldehydes, and indole-3-ones.
Reduction Products: Reduced indoline derivatives with varying degrees of saturation.
Substitution Products: A wide range of functionalized indolines, including aminoindolines and hydroxyindolines.
Scientific Research Applications
7-(Trifluoromethyl)indoline has found applications in various fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives are used in biological studies to understand enzyme mechanisms and receptor interactions.
Medicine: It is utilized in the development of new drugs, particularly in the areas of anti-inflammatory and anticancer agents.
Industry: Its unique properties make it valuable in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 7-(Trifluoromethyl)indoline exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability, leading to more effective therapeutic outcomes.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate signaling pathways.
Comparison with Similar Compounds
Indole
Quinoline
Isoquinoline
Benzofuran
Pyrrole
Properties
IUPAC Name |
7-(trifluoromethyl)-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)7-3-1-2-6-4-5-13-8(6)7/h1-3,13H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXZRTOUTPSFLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652939 | |
Record name | 7-(Trifluoromethyl)-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959236-00-1 | |
Record name | 2,3-Dihydro-7-(trifluoromethyl)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959236-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Trifluoromethyl)-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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